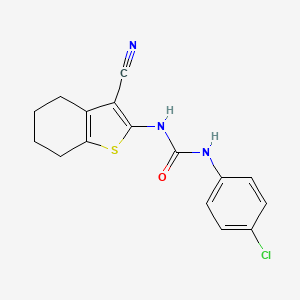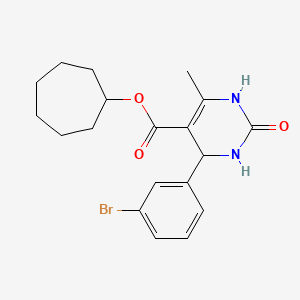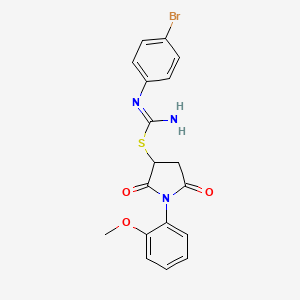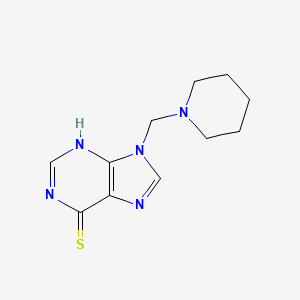
2-(4-Bromophenyl)-4,6-dinitro-1,2-benzothiazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-4,6-dinitro-1,2-benzisothiazol-3(2H)-one is an organic compound that belongs to the class of benzisothiazoles This compound is characterized by the presence of a bromophenyl group, two nitro groups, and a benzisothiazolone core
Preparation Methods
The synthesis of 2-(4-bromophenyl)-4,6-dinitro-1,2-benzisothiazol-3(2H)-one involves several steps One common method includes the nitration of 2-(4-bromophenyl)-1,2-benzisothiazol-3(2H)-one to introduce the nitro groups at the 4 and 6 positions The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(4-bromophenyl)-4,6-dinitro-1,2-benzisothiazol-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: The benzisothiazolone core can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield 2-(4-bromophenyl)-4,6-diamino-1,2-benzisothiazol-3(2H)-one.
Scientific Research Applications
2-(4-bromophenyl)-4,6-dinitro-1,2-benzisothiazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives are tested for their efficacy and safety in preclinical studies.
Industry: It is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-4,6-dinitro-1,2-benzisothiazol-3(2H)-one involves its interaction with specific molecular targets. The nitro groups in the compound can undergo bioreduction to form reactive intermediates, which can interact with cellular components such as DNA and proteins. This interaction can lead to the inhibition of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological target and the context of the study.
Comparison with Similar Compounds
2-(4-bromophenyl)-4,6-dinitro-1,2-benzisothiazol-3(2H)-one can be compared with other similar compounds, such as:
4,4’-Dibromobenzophenone: This compound also contains bromine atoms and a benzophenone core. it lacks the nitro groups and the benzisothiazolone structure, making it less reactive in certain chemical reactions.
2-(4-bromophenyl)quinazoline: This compound has a quinazoline core instead of a benzisothiazolone core. It is used in different applications, including as a precursor in the synthesis of pharmaceuticals.
4-(4-bromophenyl)-2-thiazolethiol: This compound contains a thiazole ring and a bromophenyl group. It is used in the synthesis of various organic molecules and has different reactivity compared to 2-(4-bromophenyl)-4,6-dinitro-1,2-benzisothiazol-3(2H)-one.
The uniqueness of 2-(4-bromophenyl)-4,6-dinitro-1,2-benzisothiazol-3(2H)-one lies in its combination of a bromophenyl group, nitro groups, and a benzisothiazolone core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H6BrN3O5S |
|---|---|
Molecular Weight |
396.17 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4,6-dinitro-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C13H6BrN3O5S/c14-7-1-3-8(4-2-7)15-13(18)12-10(17(21)22)5-9(16(19)20)6-11(12)23-15/h1-6H |
InChI Key |
RBEISICSVBFJOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C=C(C=C3S2)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B11094485.png)
![2-(naphthalen-1-yl)-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B11094498.png)

![(6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B11094507.png)

![N-[Diphenyl(sulfanylidene)-phosphanyl]pyrimidin-2-amine](/img/structure/B11094514.png)

![2-(1,3-benzothiazol-2-yl)-4-{(E)-[(thiophen-2-ylmethyl)imino]methyl}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11094540.png)
![4-{4-[(1E)-1-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11094546.png)
![4-[({4-[Acetyl(methyl)amino]phenyl}imino)methyl]-2-methoxyphenyl acetate](/img/structure/B11094554.png)
![3-tert-butyl-7-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11094562.png)

![1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]-](/img/structure/B11094574.png)

